2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride
Description
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride (CAS: 2031242-82-5, referred to here as Compound A) is a fluorinated acetamide derivative featuring a piperidine-substituted oxolane (tetrahydrofuran) core. The stereochemistry of the compound is specified as rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride, indicating a racemic mixture with defined R/S configurations at key positions .
Crystallographic data for structurally related compounds suggest that tools like SHELX (e.g., SHELXL for refinement and SHELXS for structure solution) are critical in resolving such complex small-molecule architectures . These methods enable precise determination of bond lengths, angles, and stereochemistry, which are essential for understanding reactivity and biological interactions.
Properties
Molecular Formula |
C11H18ClF3N2O2 |
|---|---|
Molecular Weight |
302.72 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-piperidin-4-yloxolan-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C11H17F3N2O2.ClH/c12-11(13,14)10(17)16-8-3-6-18-9(8)7-1-4-15-5-2-7;/h7-9,15H,1-6H2,(H,16,17);1H |
InChI Key |
XLHHSVYGJDGMII-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2C(CCO2)NC(=O)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(1-Benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide Intermediate
A related synthesis reported for 2,2,2-trifluoro-N-piperidin-4-yl acetamide involves hydrogenolysis of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide using palladium on charcoal catalyst in methanol under hydrogen atmosphere at room temperature for 8 days. This yields the deprotected trifluoroacetamide with approximately 70% yield after chromatographic purification.
| Step | Conditions | Outcome |
|---|---|---|
| Hydrogenolysis | Pd/C (10%), MeOH, H2, rt, 8 days | Deprotection, 70% yield |
| Purification | Silica gel chromatography | Pure trifluoroacetamide |
This step demonstrates the utility of benzyl carbamate (CBZ) protecting groups and their removal by catalytic hydrogenation.
Formation of Oxolane-Substituted Piperidine Intermediate
The attachment of the oxolane ring to the piperidine nitrogen is achieved through nucleophilic substitution or ring-opening reactions involving suitable precursors. Although explicit protocols for this exact intermediate are limited, analogous methods use selective ring functionalization under controlled conditions to yield the 2-(piperidin-4-yl)oxolan-3-yl moiety.
Acylation with 2,2,2-Trifluoroacetyl Chloride or Equivalent
The trifluoroacetamide group is introduced by reacting the amine-containing intermediate with trifluoroacetyl chloride or an activated trifluoroacetic acid derivative in the presence of a base (e.g., triethylamine) in polar aprotic solvents to improve solubility and reaction kinetics. Reaction temperature is typically maintained at 0–25 °C to control side reactions.
Conversion to Hydrochloride Salt
The free base amide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal or alcoholic solution). This step enhances compound stability and facilitates isolation as a crystalline solid.
| Step No. | Reaction Stage | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Protection of piperidine amine | Benzyl carbamate (CBZ) | Standard amine protection | High | Protects amine for selective reactions |
| 2 | Formation of oxolane-substituted piperidine | Appropriate oxolane precursor | Nucleophilic substitution | Moderate | Requires regioselective control |
| 3 | Acylation with trifluoroacetyl group | Trifluoroacetyl chloride, base | 0–25 °C, polar aprotic solvent | High | Controls amide formation |
| 4 | Deprotection (hydrogenolysis) | Pd/C, H2, MeOH | Room temperature, 8 days | ~70 | Removes CBZ protecting group |
| 5 | Salt formation | HCl (gas or solution) | Room temperature | Quantitative | Yields hydrochloride salt |
The hydrogenolysis step requires extended reaction time (up to 8 days) to achieve complete deprotection, indicating a need for optimization in catalyst loading or alternative methods such as transfer hydrogenation.
Solvent choice significantly impacts the acylation step, with polar aprotic solvents (e.g., dichloromethane, acetonitrile) favoring higher yields due to improved solubility of reactants.
Purification by medium pressure liquid chromatography (MPLC) or silica gel chromatography ensures removal of impurities and side products, critical for pharmaceutical-grade purity.
The preparation of 2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride is a multi-step process involving protection, functionalization, acylation, deprotection, and salt formation. The key challenges include selective functionalization of the piperidine and oxolane rings and efficient removal of protecting groups. The methods described are supported by patent literature and chemical synthesis databases, providing a robust foundation for further optimization and scale-up in medicinal chemistry research.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, producing substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect signal transduction and metabolic pathways .
Comparison with Similar Compounds
Methyl 2-amino-4-fluoro-5-hydroxybenzoate (SY207052)
- Structural Differences: Unlike Compound A, SY207052 lacks the piperidine-oxolane system but incorporates a fluorinated aromatic ring. The presence of ester, amino, and hydroxyl groups suggests divergent solubility and metabolic pathways.
- Functional Implications : The aromatic fluorine may enhance membrane permeability compared to Compound A ’s aliphatic trifluoromethyl group, but the absence of a basic amine (as in piperidine) could reduce interactions with cationic biological targets.
Ethanesulfonyl isocyanate (SY207053)
- Reactivity : SY207053’s isocyanate group is highly reactive toward nucleophiles (e.g., amines, alcohols), making it a precursor for sulfonamide or urea derivatives. In contrast, Compound A ’s trifluoroacetamide group is more stable but may act as a hydrogen-bond acceptor.
Decahydroisoquinolin-6-ol
- Scaffold Comparison: This compound shares a bicyclic amine system with Compound A but replaces the oxolane with a decahydroisoquinoline core. The hydroxyl group at position 6 could enhance hydrophilicity.
- Biological Relevance: Decahydroisoquinolinols are explored for CNS applications due to blood-brain barrier penetration, a trait less documented for Compound A .
[2-(Propan-2-yl)oxan-4-yl]methanamine Hydrochloride
- Structural Parallels : Both compounds feature oxane (tetrahydrofuran) rings and amine hydrochloride salts. However, the isopropyl substituent in this analogue may increase steric hindrance compared to Compound A ’s piperidine moiety.
- Pharmacological Potential: The primary amine in this compound could enhance ionic interactions with biological targets, whereas Compound A’s tertiary amine (piperidine) might improve metabolic stability.
Physicochemical Properties
- Solubility : The hydrochloride salt of Compound A likely exhibits higher aqueous solubility than neutral analogues like SY207052 or SY207053.
- Lipophilicity: The trifluoroacetamide group in Compound A may increase logP compared to hydroxylated derivatives (e.g., decahydroisoquinolin-6-ol).
Stability and Reactivity
- Compound A ’s trifluoroacetamide group is hydrolytically stable under physiological conditions, unlike SY207053’s isocyanate, which reacts rapidly with water.
- The piperidine ring in Compound A may undergo metabolic N-oxidation, a pathway less relevant for SY207052’s aromatic amine.
Biological Activity
2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride (CAS Number: 2031242-82-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 302.72 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 2031242-82-5 |
| Molecular Formula | C₁₁H₁₈ClF₃N₂O₂ |
| Molecular Weight | 302.72 g/mol |
Anticancer Properties
Recent studies have indicated that compounds with similar piperidine structures exhibit significant anticancer activity. For instance, piperidone derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and pancreatic cancers. The mechanism involves the induction of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases, leading to programmed cell death .
- Cytotoxicity : In vitro assays demonstrated that related piperidone compounds exhibit cytotoxic effects at low micromolar concentrations across multiple cancer cell lines.
- Mechanism of Action : The anticancer effects are primarily attributed to the intrinsic apoptotic pathway activation and proteasome inhibition, increasing levels of polyubiquitinated proteins .
Case Studies
Several case studies have investigated the biological effects of compounds related to this compound:
-
Study on Piperidone Derivatives : A study published in PMC revealed that two novel piperidones exhibited broad-spectrum cytotoxicity against human cancer cell lines through apoptosis induction mechanisms .
- Cell Lines Tested : Breast cancer, pancreatic cancer, leukemia.
- Key Findings : Induction of ROS and mitochondrial dysfunction were noted as critical pathways leading to apoptosis.
- Antimicrobial Efficacy : Although specific data on this compound is sparse, related piperidine compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in antimicrobial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
